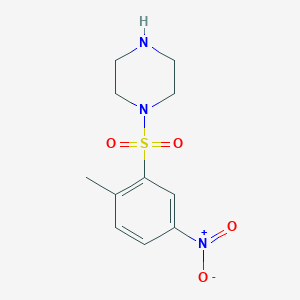

1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(2-methyl-5-nitrophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S/c1-9-2-3-10(14(15)16)8-11(9)19(17,18)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSNOKZPJHEYAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine typically involves the reaction of piperazine with 2-methyl-5-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Reduction: 1-(2-Methyl-5-aminobenzenesulfonyl)piperazine.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine derivatives are structurally diverse, with modifications at the sulfonyl or benzoyl groups significantly altering their biological activity. Below is a detailed comparison of 1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine with key analogs:

Substituent Effects on the Aromatic Ring

1-[(2-Nitrophenyl)sulfonyl]piperazine () :

- Structure : Lacks the 2-methyl group but retains the 2-nitro substituent.

- Activity : While direct cytotoxicity data are unavailable, nitro-substituted sulfonamides are often associated with enhanced binding to enzymes like PARP-1 due to electron-withdrawing effects .

- Physicochemical Properties : Molecular weight = 271.29 g/mol; purity = 95% .

1-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperazine () :

1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives () :

Piperazine Core Modifications

- Piperazine-Substituted Naphthoquinones (): Structure: Piperazine linked to naphthoquinone via a sp³ carbon. Activity: Selective PARP-1 inhibition (IC₅₀ < 100 nM) due to enhanced π-π stacking and hydrogen bonding .

Functional Group Contributions

Nitro Group :

Methyl Group :

Anticancer Activity

- Mechanism : Sulfonamide derivatives often inhibit carbonic anhydrases or PARP-1, disrupting DNA repair and inducing apoptosis .

- Comparison Table: Compound Target Cell Line (IC₅₀) Mechanism Reference this compound* Not reported (inferred) PARP-1/DNA repair inhibition 1-(4-Chlorobenzhydryl)piperazine 5a HCT-116 (0.5 µM) Tubulin polymerization Piperazine-naphthoquinone hybrids PARP-1 (IC₅₀ = 45 nM) PARP-1 inhibition

Receptor Binding

- 5-HT Receptor Modulation :

Key Research Findings

Synthetic Accessibility :

- This compound can be synthesized via nucleophilic substitution of piperazine with 2-methyl-5-nitrobenzenesulfonyl chloride, analogous to methods in and .

- Purification typically involves column chromatography (hexane:ethyl acetate) or recrystallization .

Metabolic Stability :

- Piperazine sulfonamides are prone to N-dealkylation by CYP3A4, but methyl and nitro groups may slow oxidation compared to chlorophenyl analogs .

Environmental Degradation: Nitro-substituted piperazines react with manganese oxides (e.g., δ-MnO₂) via dealkylation/hydroxylation, suggesting environmental persistence .

Biological Activity

1-(2-Methyl-5-nitrobenzenesulfonyl)piperazine is a chemical compound with significant potential in various biological applications. Its structure allows for interactions with multiple biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article discusses the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C11H16N3O4S

- Molecular Weight : 321.78 g/mol

- CAS Number : 744241-86-9

The compound is synthesized through the reaction of 2-methyl-5-nitrobenzenesulfonyl chloride with piperazine, typically under controlled conditions to optimize yield and purity.

This compound exhibits various biochemical activities, primarily through its interaction with enzymes and proteins:

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes, which is crucial for its application in biochemical assays. For instance, it can inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine biosynthesis pathway, particularly in Mycobacterium tuberculosis (Mtb) .

- Protein Interaction : It is utilized in assays to study protein interactions, highlighting its role in understanding complex biochemical pathways and cellular processes.

Antimycobacterial Activity

Recent studies have highlighted the antitubercular properties of compounds related to piperazine derivatives. For example, a series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids demonstrated significant inhibitory effects against M. tuberculosis, with minimal cytotoxicity . The selectivity index (SI) for these compounds was reported to be greater than 30, indicating their potential as effective antituberculosis agents.

Cytotoxicity Studies

In vitro cytotoxicity assessments using the MTT assay have shown that while these compounds exhibit potent antimycobacterial activity, they also maintain low cytotoxicity against mammalian cells. This balance is critical for developing therapeutic agents that target pathogens without harming human cells .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.